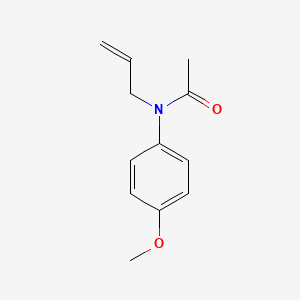
Acetamide, N-(4-methoxyphenyl)-N-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-methoxyphenyl)-N-2-propenyl-: is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of a methoxy group attached to the phenyl ring and a propenyl group attached to the nitrogen atom of the acetamide moiety. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Microwave Irradiation: One of the efficient methods to synthesize Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- involves the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene.
Fusion Method: Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale microwave irradiation techniques due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of various heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and anticancer properties .
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Acetamide, N-(4-methoxyphenyl)-: Similar structure but lacks the propenyl group.
Acetamide, N-(4-methylphenyl)-: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness:
- The presence of both methoxy and propenyl groups in Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- imparts unique chemical and biological properties.
- It exhibits higher reactivity in certain chemical reactions compared to its analogs.
- The combination of functional groups enhances its potential in scientific research and industrial applications.
Propriétés
| 119561-01-2 | |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NO2/c1-4-9-13(10(2)14)11-5-7-12(15-3)8-6-11/h4-8H,1,9H2,2-3H3 |
Clé InChI |
YEKQOZBZTXLIHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC=C)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



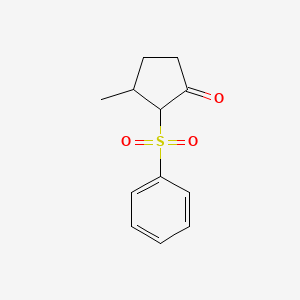
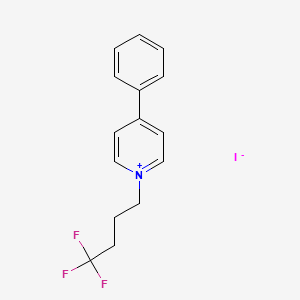
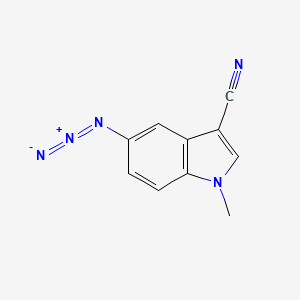
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
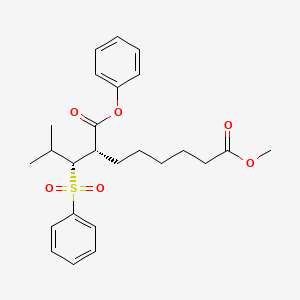
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

